molecular formula C20H21N3O3S2 B2770214 N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-15-3

N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2770214
CAS RN: 683260-15-3
M. Wt: 415.53
InChI Key: CEJWKMFYYBZVFX-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . The compound is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The compound was found to have a melting point of 308°C . The IR spectrum showed peaks at various frequencies, indicating the presence of different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of thiadiazolobenzamide, similar to the compound , has been explored, highlighting methods to create new bonds between sulfur and nitrogen atoms and form five-membered rings. This compound was characterized using various spectroscopy techniques and mass spectrometry, providing insights into its structural and chemical properties (Adhami et al., 2012).

Pharmacological Applications

  • Antimalarial and COVID-19 Research

    In the context of antimalarial activity, sulfonamides similar to the compound have been investigated. These studies include theoretical calculations and molecular docking studies, which can offer insights into the potential applications of N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide in pharmacological research (Fahim & Ismael, 2021).

  • Cardiac Electrophysiological Activity

    Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound , has shown their potential as class III electrophysiological agents. This suggests possible applications of the compound in studying cardiac electrophysiological activity (Morgan et al., 1990).

Anticancer Research

  • Pro-apoptotic Activity: Studies on indapamide derivatives, which are structurally related to this compound, have revealed their pro-apoptotic activity, suggesting the potential of the compound in anticancer research (Yılmaz et al., 2015).

Chemical Synthesis and Material Science

  • Synthesis of Hindered Tetrapeptide: Research into the synthesis of hindered N-methylated tetrapeptides using related compounds can provide insights into the potential use of this compound in peptide synthesis and material science (Vedejs & Kongkittingam, 2000).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Properties: The synthesis and evaluation of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally related to this compound, have demonstrated antimicrobial and antifungal activity. This suggests potential applications in studying the antimicrobial properties of the compound (Kobzar et al., 2019).

Electrochemical Applications

  • Electrochemical C–H Thiolation: Research into benzothiazoles and thiazolopyridines, which are structurally related to the compound , has been explored for electrochemical C–H thiolation. This highlights potential applications in electrochemical synthesis and material science (Qian et al., 2017).

Mechanism of Action

The compound demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Future Directions

The compound and its derivatives have shown promising results in terms of their anti-inflammatory properties . Further studies could focus on exploring these properties in more detail, as well as investigating other potential therapeutic applications. Additionally, more research could be done to understand the compound’s mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-6-4-5-13-23(14)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-2-3-8-18(17)27-20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJWKMFYYBZVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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